molecular formula C8H12ClFN2 B12442388 (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride

(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride

Cat. No.: B12442388
M. Wt: 190.64 g/mol
InChI Key: ZKDXYOYYSFFVCP-UHFFFAOYSA-N
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Description

(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H12ClFN2 and a molecular weight of 190.65 g/mol . This compound is characterized by the presence of a methyl group, a fluorine atom, and a hydrazine moiety attached to a benzyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 4-methyl-3-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azides, while reduction can produce hydrazones .

Scientific Research Applications

(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Methyl-3-fluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylbenzyl)hydrazine hydrochloride
  • (3-Fluorobenzyl)hydrazine hydrochloride
  • (4-Methyl-3-chlorobenzyl)hydrazine hydrochloride

Uniqueness

(4-Methyl-3-fluorobenzyl)hydrazine hydrochloride is unique due to the presence of both a methyl group and a fluorine atom on the benzyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C8H12ClFN2

Molecular Weight

190.64 g/mol

IUPAC Name

(3-fluoro-4-methylphenyl)methylhydrazine;hydrochloride

InChI

InChI=1S/C8H11FN2.ClH/c1-6-2-3-7(5-11-10)4-8(6)9;/h2-4,11H,5,10H2,1H3;1H

InChI Key

ZKDXYOYYSFFVCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNN)F.Cl

Origin of Product

United States

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